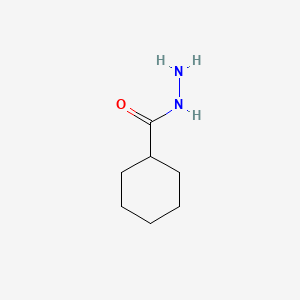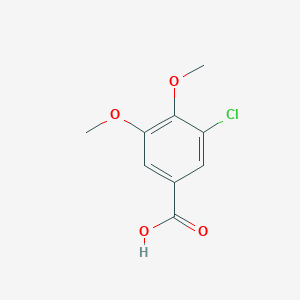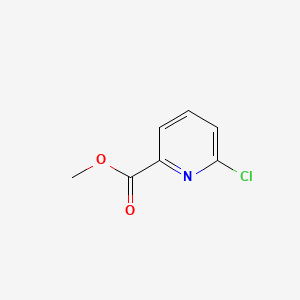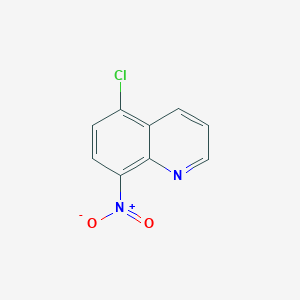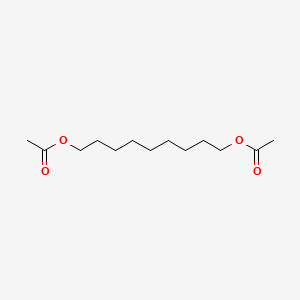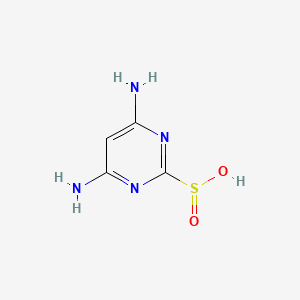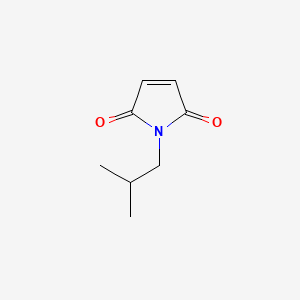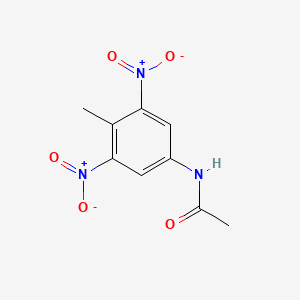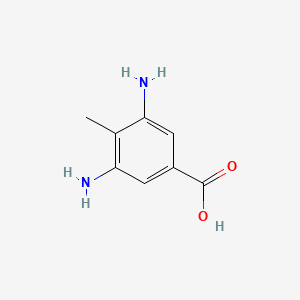![molecular formula C17H16N2O6 B1361665 Methyl 4-(acetylamino)-2-[(4-nitrobenzyl)oxy]-benzenecarboxylate CAS No. 1033463-24-9](/img/structure/B1361665.png)
Methyl 4-(acetylamino)-2-[(4-nitrobenzyl)oxy]-benzenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(acetylamino)-2-[(4-nitrobenzyl)oxy]-benzenecarboxylate, or MA2NB, is an organic compound with a wide range of scientific applications. It is an acyl amide that has been used in the synthesis of a variety of compounds with diverse biological activities. This compound has been studied extensively due to its potential therapeutic and industrial applications.
Applications De Recherche Scientifique
Spectroscopic Analysis
This compound is utilized in spectroscopic methods for the determination of phosgene, a toxic industrial chemical compound. The specific structure of Methyl 4-acetamido-2-((4-nitrobenzyl)oxy)benzoate allows it to react with phosgene, which can be quantitatively measured using spectroscopy .
Alkylating Agent Detection
Due to its reactivity, this compound is also employed in tests for alkylating agents . These are chemicals that can transfer alkyl groups to DNA and proteins, leading to significant biological effects, which makes their detection crucial in various research fields .
Prodrug Design
In the realm of medicinal chemistry, such compounds are explored as prodrugs . They can be designed to release active pharmaceutical ingredients upon reduction of the nitro group, which can be triggered in targeted environments like tumor sites .
Enzyme-Prodrug Therapy
The compound’s ability to release active agents upon reduction makes it a candidate for tumor-directed enzyme-prodrug therapy . This approach aims to achieve localized drug activation and minimize systemic toxicity .
Propriétés
IUPAC Name |
methyl 4-acetamido-2-[(4-nitrophenyl)methoxy]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6/c1-11(20)18-13-5-8-15(17(21)24-2)16(9-13)25-10-12-3-6-14(7-4-12)19(22)23/h3-9H,10H2,1-2H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUKWVVZWXRENP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C(=O)OC)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(acetylamino)-2-[(4-nitrobenzyl)oxy]-benzenecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

